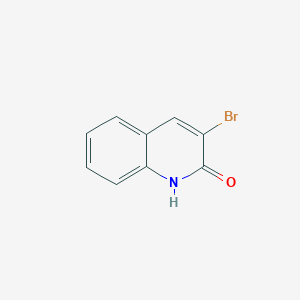
3-bromo-1H-quinolin-2-one
Cat. No. B1331375
Key on ui cas rn:
939-16-2
M. Wt: 224.05 g/mol
InChI Key: AGARPHPERRYPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09212187B2
Procedure details


Hydrogen peroxide solution(5.9 ml) was added to a THF solution (16 ml) of methyltrioxorhenium (VII) (24 mg). The mixture was stirred for 10 minutes at room temperature. 3-Bromoquinoline(4.0 g) was added thereto, and the mixture was stirred at room temperature for four days. Ethyl acetate(20 ml) was added to the reaction mixture. 20% Sodium sulfite aqueous solution(30 ml) was added slowly to the mixture under ice cooling. The mixture was stirred at room temperature. The organic layer was condensed to a half volume under reduced pressure. Ethyl acetate(20 ml) and 15% potassium carbonate aqueous solution(19 ml) were added thereto, and the organic layer was extracted. 15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added thereto. The mixture was stirred for 10 minutes at room temperature. The generated insoluble matter was separated, washed with ethyl acetate, water, and then with ether, and dried to give the title compound(3.2 g) as a white powder.








Name
Identifiers


|
REACTION_CXSMILES
|
OO.[Br:3][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.S([O-])([O-])=[O:15].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C[Re](=O)(=O)=O.C(OCC)(=O)C.C1COCC1>[Br:3][C:4]1[C:5](=[O:15])[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:2.3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
24 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C[Re](=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for four days
|
|
Duration
|
4 d
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed to a half volume under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The generated insoluble matter was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with ether, and dried
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(NC2=CC=CC=C2C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
